2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
CAS No.: 1229622-69-8
Cat. No.: VC2714616
Molecular Formula: C14H18ClN3OS
Molecular Weight: 311.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1229622-69-8 |
|---|---|
| Molecular Formula | C14H18ClN3OS |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | 2-[[(3S)-piperidin-3-yl]methyl]-6-thiophen-2-ylpyridazin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C14H17N3OS.ClH/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11;/h2,4-6,8,11,15H,1,3,7,9-10H2;1H/t11-;/m0./s1 |
| Standard InChI Key | AIDKFCIVUAQOQI-MERQFXBCSA-N |
| Isomeric SMILES | C1C[C@@H](CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl |
| SMILES | C1CC(CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl |
| Canonical SMILES | C1CC(CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl |
Introduction
Chemical Identity and Basic Properties
2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride represents a specialized compound in medicinal chemistry research. The molecule contains multiple functional groups including a pyridazinone core, a thiophene heterocycle, and a piperidinyl moiety with specific stereochemistry that contributes to its potential biological activities.
Chemical Classification and Nomenclature
The compound is classified as a heterocyclic organic compound containing multiple nitrogen atoms. Its formal IUPAC name is 2-[[(3S)-piperidin-3-yl]methyl]-6-thiophen-2-ylpyridazin-3-one;hydrochloride. This systematic naming reflects the presence of a pyridazin-3-one core structure substituted with a thiophene ring at position 6 and a piperidin-3-ylmethyl group at position 2, with the piperidine exhibiting S-stereochemistry at the 3-position.
Fundamental Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 1:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1229622-69-8 | |
| Molecular Formula | C₁₄H₁₈ClN₃OS | |
| Molecular Weight | 311.8 g/mol | |
| Physical Form | Solid | |
| Standard InChI | InChI=1S/C14H17N3OS.ClH/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11;/h2,4-6,8,11,15H,1,3,7,9-10H2;1H/t11-;/m0./s1 | |
| Standard InChIKey | AIDKFCIVUAQOQI-MERQFXBCSA-N | |
| Isomeric SMILES | C1CC@@HCN2C(=O)C=CC(=N2)C3=CC=CS3.Cl |
The hydrochloride salt form enhances the compound's aqueous solubility and stability, which are critical parameters for its use in biological testing and pharmaceutical research.
Structural Characteristics and Stereochemistry
The compound features several important structural elements that contribute to its potential biological activity and chemical behavior.
Core Structural Elements
2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride contains three primary structural components:
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A pyridazin-3-one ring system that serves as the central core
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A thiophene ring attached at the 6-position of the pyridazine
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A chiral piperidine moiety connected via a methylene bridge at the 2-position
The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, with a carbonyl group at the 3-position. This arrangement contributes to the compound's potential for hydrogen bonding interactions with biological targets.
Stereochemical Considerations
The compound exhibits S-stereochemistry at the 3-position of the piperidine ring. This specific stereoconfiguration likely plays a crucial role in its biological activity profile, as it determines the three-dimensional arrangement of the molecule and its interaction with potential biological targets.
Interestingly, the R-enantiomer (2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride, CAS: 1229622-70-1) has also been synthesized and studied. Comparison between the two enantiomers could provide valuable insights into stereoselective interactions with biological targets.
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Several structurally related compounds provide insights into the potential properties and applications of 2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride:
Enantiomeric Comparison
The comparison between the S-enantiomer (2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride) and its R-counterpart could provide valuable insights into stereoselective biological activities. While both enantiomers share identical physical properties (molecular weight, solubility in various solvents), they likely exhibit different biological activities due to their distinct three-dimensional structures.
This enantioselectivity is particularly important in drug development, as biological systems often interact preferentially with one enantiomer over another due to the chiral nature of many biological receptors and enzymes.
Analytical Characterization Methods
Spectroscopic and Chromatographic Techniques
The identification and purity assessment of 2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride can be achieved through various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural arrangement, with specific signals for the pyridazine, thiophene, and piperidine protons and carbons.
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Mass Spectrometry: Can verify the molecular weight and fragmentation pattern characteristic of the compound's structure.
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Infrared Spectroscopy: Useful for identifying functional groups, including the carbonyl group of the pyridazinone and N-H stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): Particularly important for assessing the enantiomeric purity of the compound, typically using chiral stationary phases.
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X-ray Crystallography: Can provide definitive confirmation of the three-dimensional structure and absolute configuration of the stereocenter.
Future Research Directions
Challenges and Opportunities
Key challenges and opportunities in researching 2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride include:
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Limited published data specifically addressing this compound
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Complexity of stereoselective synthesis at scale
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Opportunity to explore novel therapeutic applications based on the unique structural features
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Potential to develop improved analogs with enhanced potency or selectivity
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